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Abstract
2'-Methoxyacetophenone, an aromatic ketone, serves as a pivotal intermediate in the

synthesis of a diverse array of complex organic molecules. Its strategic placement of a methoxy

group ortho to the acetyl function provides a unique handle for directing chemical

transformations and introducing molecular diversity. This technical guide offers a

comprehensive overview of the chemical properties, synthesis, and synthetic applications of 2'-
Methoxyacetophenone, with a particular focus on its role as a precursor to biologically active

scaffolds such as chalcones, flavanones, and pyrimidines. Detailed experimental protocols,

quantitative data, and workflow visualizations are provided to facilitate its practical application

in research and development settings.

Introduction
2'-Methoxyacetophenone (CAS No. 579-74-8), also known as o-acetoanisole or 1-(2-

methoxyphenyl)ethanone, is a colorless to pale yellow liquid with a characteristic anisic,

almond-like odor.[1][2] Its utility in organic synthesis stems from the presence of two key

reactive sites: the acetyl group, which can participate in a variety of condensation and

functionalization reactions, and the methoxy-substituted phenyl ring, which can be further
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modified.[3] This guide will delve into the core aspects of 2'-Methoxyacetophenone as a

synthetic building block, providing the necessary technical details for its effective utilization.

Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of 2'-
Methoxyacetophenone is essential for its handling, purification, and characterization. The

following tables summarize key quantitative data.

Table 1: Physicochemical Properties of 2'-Methoxyacetophenone

Property Value Reference(s)

Molecular Formula C₉H₁₀O₂ [4]

Molecular Weight 150.17 g/mol [4]

Appearance
Clear, slightly yellow to orange

liquid
[2][3]

Boiling Point 131 °C at 18 mmHg [2]

Density 1.09 g/mL at 25 °C [2]

Refractive Index (n²⁰/D) 1.5393 [2]

Water Solubility Immiscible [2]

Table 2: Spectroscopic Data of 2'-Methoxyacetophenone

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/pdf/A_Comparative_Analysis_of_Catalysts_for_Friedel_Crafts_Acylation.pdf
https://www.benchchem.com/product/b1218423?utm_src=pdf-body
https://www.benchchem.com/product/b1218423?utm_src=pdf-body
https://www.benchchem.com/product/b1218423?utm_src=pdf-body
https://www.benchchem.com/product/b1218423?utm_src=pdf-body
https://www.mdpi.com/2076-3417/9/14/2846
https://www.mdpi.com/2076-3417/9/14/2846
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Synthesis_of_Chalcones_via_Claisen_Schmidt_Condensation_of_2_Acetylanisole_with_Substituted_Benzaldehydes.pdf
https://www.benchchem.com/pdf/A_Comparative_Analysis_of_Catalysts_for_Friedel_Crafts_Acylation.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Synthesis_of_Chalcones_via_Claisen_Schmidt_Condensation_of_2_Acetylanisole_with_Substituted_Benzaldehydes.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Synthesis_of_Chalcones_via_Claisen_Schmidt_Condensation_of_2_Acetylanisole_with_Substituted_Benzaldehydes.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Synthesis_of_Chalcones_via_Claisen_Schmidt_Condensation_of_2_Acetylanisole_with_Substituted_Benzaldehydes.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Synthesis_of_Chalcones_via_Claisen_Schmidt_Condensation_of_2_Acetylanisole_with_Substituted_Benzaldehydes.pdf
https://www.benchchem.com/product/b1218423?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1218423?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technique Data Reference(s)

¹H NMR (400 MHz, CDCl₃)

δ 7.71-7.69 (dd, J = 7.7, 1.8

Hz, 1H), 7.44-7.40 (m, 1H),

6.97-6.92 (m, 2H), 3.86 (s,

3H), 2.58 (s, 3H)

[4]

¹³C NMR (100.6 MHz, CDCl₃)
δ 199.8, 158.9, 133.7, 130.3,

128.2, 120.5, 111.6, 55.5, 31.8
[4]

IR (KBr, cm⁻¹)

3074, 3003, 2944, 2840, 1674

(C=O), 1598, 1578, 1486,

1437, 1358, 1292, 1247, 1163,

1126, 1023, 967, 805, 758

[4]

Synthesis of 2'-Methoxyacetophenone
2'-Methoxyacetophenone can be synthesized through several established methods. The two

primary routes are the methylation of 2'-hydroxyacetophenone and the Friedel-Crafts acylation

of anisole.

Methylation of 2'-Hydroxyacetophenone
This is a high-yield and widely used method that involves the O-methylation of the readily

available 2'-hydroxyacetophenone.[1]
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Synthesis of 2'-Methoxyacetophenone via Methylation

2'-Hydroxyacetophenone

Dimethyl Sulfate
LiOH·H₂O, THF

2'-Methoxyacetophenone

Click to download full resolution via product page

Synthesis of 2'-Methoxyacetophenone.

Experimental Protocol:

A detailed protocol for the methylation of 2'-hydroxyacetophenone is as follows[4]:

To a solution of 1-(2-hydroxyphenyl)ethanone (35.2 mL, 300 mmol) in THF (400 mL), add

LiOH·H₂O (24.8 g, 590 mmol).

Stir the mixture at room temperature for 1 hour.

Add dimethyl sulfate (42 mL, 293 mmol) to the solution.

Monitor the reaction by Thin Layer Chromatography (TLC) until completion (approximately

60 hours).
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Remove the solvent under reduced pressure.

Dissolve the residue in 2 M NaOH and extract the aqueous solution with diethyl ether.

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under

reduced pressure to afford 2'-Methoxyacetophenone.

A typical yield for this reaction is approximately 86%.[4]

Friedel-Crafts Acylation of Anisole
Anisole can undergo Friedel-Crafts acylation with acetyl chloride or acetic anhydride in the

presence of a Lewis acid catalyst such as anhydrous AlCl₃. However, this reaction typically

yields a mixture of ortho and para isomers, with the 4-methoxyacetophenone (para) being the

major product due to steric hindrance at the ortho position.[3]

Applications in Organic Synthesis: A Building Block
for Heterocycles
The primary synthetic utility of 2'-Methoxyacetophenone lies in its function as a precursor for

α,β-unsaturated ketones, known as chalcones, through the Claisen-Schmidt condensation.

These chalcones are, in turn, versatile intermediates for the synthesis of various heterocyclic

systems with significant biological activities.

Synthesis of Chalcones via Claisen-Schmidt
Condensation
The Claisen-Schmidt condensation is a base-catalyzed reaction between an acetophenone

and an aromatic aldehyde.[3]
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Claisen-Schmidt Condensation for Chalcone Synthesis

2'-Methoxyacetophenone

Base (e.g., NaOH, KOH)
Ethanol, Room Temp.

Substituted
Benzaldehyde

Chalcone Derivative

Click to download full resolution via product page

General scheme for Chalcone synthesis.

Experimental Protocol:

A general procedure for the synthesis of chalcones from 2'-Methoxyacetophenone is as

follows:

In a round-bottom flask, dissolve 1.0 equivalent of 2'-Methoxyacetophenone and 1.0

equivalent of the desired substituted aromatic aldehyde in a minimal amount of ethanol.

While stirring the solution at room temperature, slowly add a 50-60% aqueous solution of

NaOH or KOH dropwise.

Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the

progress of the reaction by TLC.
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Upon completion, pour the reaction mixture into a beaker containing crushed ice.

Acidify the mixture by the slow addition of dilute HCl until the pH reaches approximately 2-3,

which will cause the chalcone product to precipitate.

Collect the precipitated solid by vacuum filtration and wash with cold water until the washings

are neutral.

The crude product can be further purified by recrystallization from a suitable solvent, such as

ethanol.

Table 3: Synthesis of Chalcone Derivatives from 2'-Methoxyacetophenone

Substituted
Benzaldehyde

Yield (%)

¹H NMR Data
(selected
signals, δ
ppm)

¹³C NMR Data
(selected
signals, δ
ppm)

Reference(s)

Benzaldehyde ~70-90

7.8-7.3 (m, Ar-H),

7.5 (d, H-β), 7.2

(d, H-α)

190.5 (C=O),

144.8 (C-β),

121.5 (C-α)

General protocol

4-

Chlorobenzaldeh

yde

~70-85

7.8-7.3 (m, Ar-H),

7.5 (d, H-β), 7.2

(d, H-α)

189.2 (C=O),

143.2 (C-β),

122.3 (C-α)

General protocol

4-

Methoxybenzald

ehyde

~75-95

7.8-6.9 (m, Ar-H),

7.5 (d, H-β), 7.1

(d, H-α), 3.8 (s,

OCH₃)

189.0 (C=O),

144.5 (C-β),

119.8 (C-α), 55.4

(OCH₃)

General protocol

Note: Spectroscopic data are representative and may vary slightly based on the specific

derivative and solvent used.

Synthesis of Flavanones
Chalcones derived from hydroxyacetophenones can undergo intramolecular cyclization to form

flavanones, a class of compounds with significant pharmacological interest. While 2'-
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Methoxyacetophenone itself does not directly lead to flavanones in this manner, the

corresponding 2'-hydroxychalcones are key intermediates. Demethylation of the methoxy group

in the chalcone product, followed by cyclization, is a viable synthetic strategy.

Synthesis of Flavanones from Chalcones

2'-Hydroxychalcone

Base (e.g., NaOAc)
Reflux

Flavanone

Click to download full resolution via product page

Cyclization of 2'-Hydroxychalcone to Flavanone.

Experimental Protocol (General for Cyclization):

Dissolve the 2'-hydroxychalcone derivative in a suitable solvent such as methanol.

Add a base, for example, sodium acetate (5 equivalents).

Reflux the reaction mixture and monitor its progress by TLC.

Upon completion, cool the reaction mixture and pour it into ice water.
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Acidify with dilute HCl to precipitate the flavanone product.

Filter, wash with water, and purify by recrystallization.

Synthesis of Pyrimidines
A significant application of chalcones derived from 2'-Methoxyacetophenone involves their

reaction with urea, thiourea, or guanidine under basic conditions. This cyclocondensation

reaction yields substituted pyrimidine derivatives, which are core structures in numerous

pharmaceuticals.

Synthesis of Pyrimidines from Chalcones

Chalcone Derivative

Urea / Thiourea / Guanidine
Base (e.g., KOH), Ethanol

Reflux

Substituted Pyrimidine

Click to download full resolution via product page

Synthesis of Pyrimidines from Chalcones.

Experimental Protocol (General):
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Dissolve the chalcone derivative (0.01 mol) and urea (0.01 mol) in ethanol (10 mL).

Slowly add a 40% aqueous potassium hydroxide solution (10 mL) with constant stirring.

Reflux the reaction mixture for approximately 4 hours, monitoring by TLC.

After completion, cool the reaction mixture to room temperature and pour it into ice-cold

water.

Neutralize with dilute HCl to precipitate the pyrimidine derivative.

Filter the product, wash with water, and dry.

Conclusion
2'-Methoxyacetophenone is a readily accessible and highly valuable building block in

synthetic organic chemistry. Its utility is most prominently demonstrated in the Claisen-Schmidt

condensation to produce chalcones, which are versatile precursors for a multitude of

heterocyclic compounds with proven and potential applications in medicinal chemistry and drug

development. The straightforward reaction pathways and high-yield protocols associated with

its use make it an indispensable tool for researchers aiming to construct complex molecular

architectures with potential biological activity. This guide provides the foundational knowledge

and practical protocols to effectively harness the synthetic potential of 2'-
Methoxyacetophenone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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